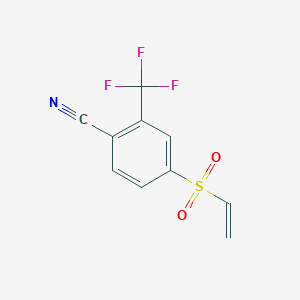

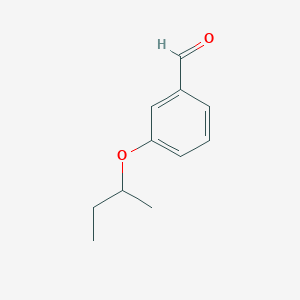

4-(5-Amino-2-methylphenoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Amino-2-methylphenoxy)benzonitrile, also known as 4-AMB, is an organic compound that is used in a variety of scientific experiments and studies. It is a derivative of benzonitrile, which is composed of a benzene ring with a nitrile group attached. 4-AMB is a versatile compound with a wide range of applications in research, particularly in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Cyclotrimerization Inhibition

The compound has been studied in relation to the inhibition of cyclotrimerization processes. In a study by Davies et al. (1997), the reaction of similar compounds with benzonitrile resulted in the formation of a new α-amino lithium imide, which stabilized and limited the cyclotrimerization of the benzonitrile moiety to triphenyl-1,3,5-triazine. This suggests a possible mechanism for cyclotrimerization inhibition (Davies et al., 1997).

Nitrile Oxide Cycloadditions

The compound may also have relevance in the field of nitrile oxide cycloadditions. Kanemasa et al. (1992) described the first regiocontrol of nitrile oxide cycloadditions. Their research involved benzonitrile oxide, suggesting potential applications of related compounds in this area of chemistry (Kanemasa et al., 1992).

Synthesis of Tetrazole Derivatives

Rao et al. (2014) explored the synthesis of novel tetrazole derivatives starting from p-aminobenzonitrile, which is structurally related to 4-(5-Amino-2-methylphenoxy)benzonitrile. Their method could be applicable for the synthesis of biologically potent highly substituted tetrazole derivatives, indicating potential pharmaceutical applications (Rao et al., 2014).

Intermediate in HIV-1 Reverse Transcriptase Inhibitors

Ju Xiu-lia (2015) described the synthesis of a compound closely related to 4-(5-Amino-2-methylphenoxy)benzonitrile, which is an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This implies potential applications in antiviral drug development (Ju Xiu-lia, 2015).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Smelcerovic et al. (2015) investigated the xanthine oxidase inhibitory properties and anti-inflammatory activity of various compounds, including one structurally similar to 4-(5-Amino-2-methylphenoxy)benzonitrile. Their findings suggest potential applications in managing conditions related to oxidative stress and inflammation (Smelcerovic et al., 2015).

Propriétés

IUPAC Name |

4-(5-amino-2-methylphenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-2-5-12(16)8-14(10)17-13-6-3-11(9-15)4-7-13/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUJUOLIQJVPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-2-methylphenoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)

![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)

![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)

![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)